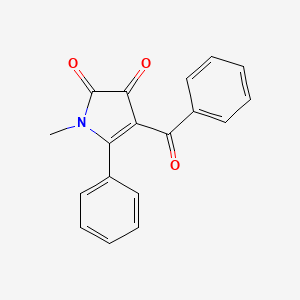![molecular formula C16H27ClN2O B14586070 4-Chloro-2,6-bis[(diethylamino)methyl]phenol CAS No. 61195-52-6](/img/structure/B14586070.png)
4-Chloro-2,6-bis[(diethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-bis(diethylaminomethyl)phenol is an organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a phenolic group substituted with chlorine and two diethylaminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(diethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethylamine. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and diethylamine to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-2,6-bis(diethylaminomethyl)phenol follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-bis(diethylaminomethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(diethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylaminomethyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison
4-Chloro-2,6-bis(diethylaminomethyl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
61195-52-6 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
4-chloro-2,6-bis(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H27ClN2O/c1-5-18(6-2)11-13-9-15(17)10-14(16(13)20)12-19(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
InChI Key |
BJYCKQIRPZYKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
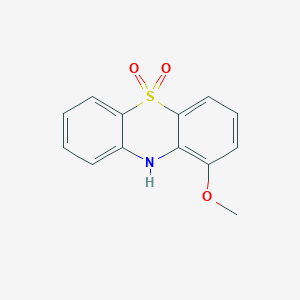
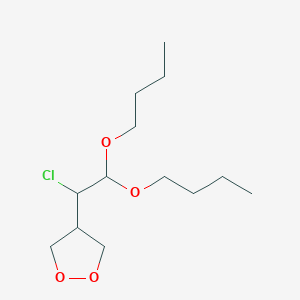
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
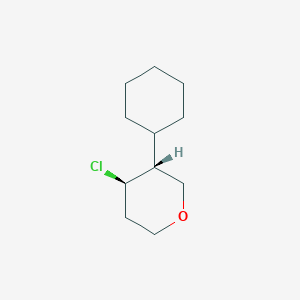
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
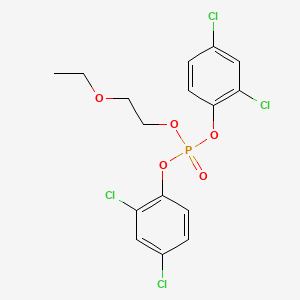
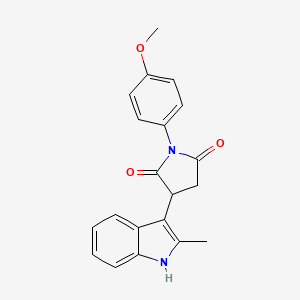
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
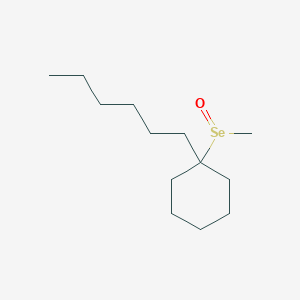
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
